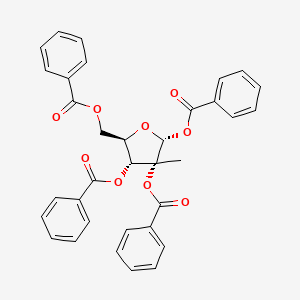

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

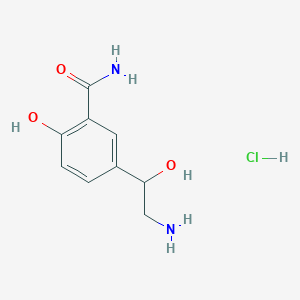

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is a heterocyclic organic compound . It is also known as (3,4,5-tribenzoyloxy-4-methyloxolan-2-yl)methyl benzoate . The molecule contains a total of 75 bonds, including 47 non-H bonds, 28 multiple bonds, 13 rotatable bonds, 4 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 4 aromatic esters, 1 aliphatic ether, and 1 Oxolane .

Molecular Structure Analysis

The molecular formula of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is C34H28O9 . The molecule contains a total of 75 bonds, including 47 non-H bonds, 28 multiple bonds, 13 rotatable bonds, 4 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 4 aromatic esters, 1 aliphatic ether, and 1 Oxolane .Physical And Chemical Properties Analysis

The molecular weight of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is 580.6 g/mol . It has a complexity of 957 and a topological polar surface area of 114 Ų .Wissenschaftliche Forschungsanwendungen

Nucleoside Synthesis

“2-C-Methyl-alpha-D-riboFuranose tetrabenzoate” is used as a starting material for nucleoside synthesis . Nucleosides are essential components of all life forms on Earth as they serve as monomeric units of RNA and are responsible for encoding, transmitting, and expressing genetic information in living organisms .

Anticancer Research

Ribonucleosides and their derivatives, which can be synthesized from “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”, are profoundly explored in medicine as anticancer agents .

Antibacterial Research

Ribonucleosides and their derivatives are also being studied for their antibacterial properties . This research could lead to the development of new antibiotics that can combat resistant bacterial strains.

Antiviral Research

Molnupiravir, a ribonucleoside with proven activity against a number of RNA viruses, is currently being tested against SARS-CoV-2 . The synthesis of such ribonucleosides involves “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”.

Aminoglycoside-Aminocyclitol Antibiotics

Some aminoglycoside-aminocyclitol antibiotics, namely ribostamycin, butirosin B, neomycin, and paromomycin contain an O-β-D-ribofuranoside ring in their structure . The presence of the ribofuranose ring in these antibiotics may improve the bacterial ribosome selectivity .

Inhibition of LPS-induced NO and TNF-α Production

Benzyl β-D-ribofuranoside, which can be synthesized from “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”, was isolated from Euphorbia humifusa Willd and its ability to inhibit the LPS-induced NO and TNF-α production in RAW 264.7 cells was demonstrated .

Post-translational Modifications of Proteins

ADP-ribosylation, the post-translational modifications of proteins involved in many cellular processes, relies on the creation of an O-glycosidic bond between D-ribose and L-serine or L-threonine . The synthesis of such ribose derivatives involves “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”.

Src Kinase Inhibitory Activity

β-D-Ribofuranosides possessing phenolic aglycones were synthesized and found to exhibit the Src kinase inhibitory activity . The synthesis of such ribofuranosides involves “2-C-Methyl-alpha-D-riboFuranose tetrabenzoate”.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZSLTLDMBDKOU-GDTAYWNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)